Cas no 920178-20-7 (1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one)

1-{4-[3-(4-Methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety via a butanone bridge. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator due to its fused triazole-pyrimidine system, which often exhibits high binding affinity and selectivity. The 4-methylphenyl substituent enhances lipophilicity, potentially improving membrane permeability. The piperazine group offers flexibility for further derivatization, while the butanone linker provides structural stability. This compound may serve as a valuable intermediate in the synthesis of biologically active molecules, particularly in oncology or CNS drug discovery. Its well-defined synthetic route ensures reproducibility for research applications.
1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one structure
920178-20-7 structure
Product Name:1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one
CAS No:920178-20-7
MF:C19H23N7O
MW:365.432222604752
CID:5496326
PubChem ID:42099553
Update Time:2025-05-30

1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
    • 920178-20-7
    • AKOS024472691
    • F2865-0158
    • 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
    • 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
    • 1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one
    • Inchi: 1S/C19H23N7O/c1-3-4-16(27)24-9-11-25(12-10-24)18-17-19(21-13-20-18)26(23-22-17)15-7-5-14(2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3
    • InChI Key: YPKAJYUILURLCR-UHFFFAOYSA-N
    • SMILES: O=C(CCC)N1CCN(C2C3=C(N=CN=2)N(C2C=CC(C)=CC=2)N=N3)CC1

Computed Properties

  • Exact Mass: 365.19640838g/mol
  • Monoisotopic Mass: 365.19640838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 80Ų

1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2865-0158-2μmol
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
920178-20-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2865-0158-5μmol
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
920178-20-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2865-0158-10μmol
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
920178-20-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2865-0158-20μmol
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
920178-20-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2865-0158-1mg
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
920178-20-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2865-0158-2mg
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
920178-20-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2865-0158-3mg
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
920178-20-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2865-0158-4mg
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
920178-20-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2865-0158-5mg
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
920178-20-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2865-0158-10mg
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
920178-20-7 90%+
10mg
$79.0 2023-05-16

Additional information on 1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one

Research Briefing on 1-{4-[3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one (CAS: 920178-20-7)

Recent studies on the compound 1-{4-[3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one (CAS: 920178-20-7) have highlighted its potential as a promising therapeutic agent in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest findings, focusing on its molecular mechanisms, pharmacological properties, and potential applications in drug development.

The compound, characterized by its triazolopyrimidine core and piperazine moiety, has been investigated for its role as a kinase inhibitor, particularly targeting pathways involved in inflammatory and oncogenic processes. Recent in vitro and in vivo studies have demonstrated its high selectivity and potency against specific kinase targets, such as JAK2 and PI3K, which are critical in diseases like rheumatoid arthritis and certain cancers.

Structural-activity relationship (SAR) studies have further elucidated the importance of the 4-methylphenyl group and the butan-1-one side chain in enhancing binding affinity and metabolic stability. Advanced computational modeling and X-ray crystallography have provided detailed insights into its interaction with kinase domains, facilitating the design of next-generation derivatives with improved efficacy and reduced off-target effects.

Pharmacokinetic evaluations in preclinical models have shown favorable absorption and distribution profiles, with moderate plasma protein binding and good oral bioavailability. However, challenges remain in optimizing its metabolic clearance to minimize potential drug-drug interactions, as highlighted by recent cytochrome P450 inhibition assays.

Ongoing clinical trials are exploring its therapeutic potential in autoimmune disorders and hematologic malignancies, with preliminary data indicating promising efficacy and manageable toxicity profiles. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating its translation from bench to bedside.

In conclusion, 1-{4-[3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one represents a versatile scaffold for drug discovery, with its unique chemical structure and robust biological activity paving the way for novel treatments in precision medicine. Future research should focus on overcoming pharmacokinetic limitations and expanding its therapeutic indications through targeted delivery systems and combination therapies.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.